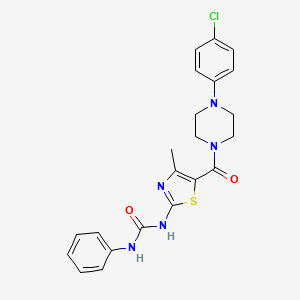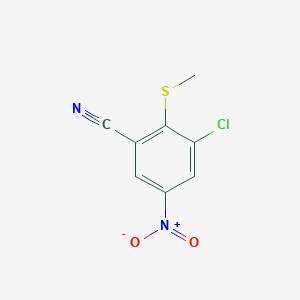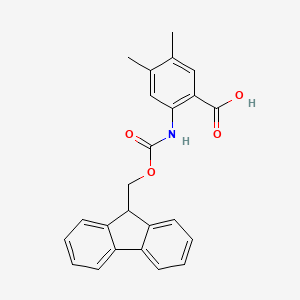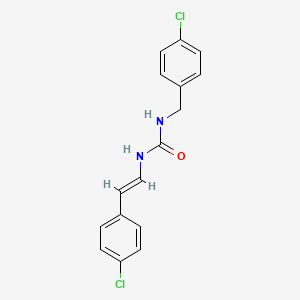![molecular formula C10H22N2 B2957810 Ethyl[3-(piperidin-4-yl)propyl]amine CAS No. 1249070-02-7](/img/structure/B2957810.png)
Ethyl[3-(piperidin-4-yl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[3-(piperidin-4-yl)propyl]amine is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of an ethyl group attached to a propyl chain, which in turn is connected to a piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Mécanisme D'action
Target of Action
Ethyl[3-(piperidin-4-yl)propyl]amine is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Action Environment
It’s known that the piperidine ring is essential for chiral optimization .
Analyse Biochimique
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the derivative.
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells and cellular processes . For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl[3-(piperidin-4-yl)propyl]amine at different dosages in animal models have not been reported. It’s common for the effects of similar compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[3-(piperidin-4-yl)propyl]amine typically involves the reaction of piperidine with an appropriate alkyl halide followed by alkylation. One common method is the reaction of piperidine with 3-bromopropylamine, followed by ethylation using ethyl iodide under basic conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl[3-(piperidin-4-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides, esters, and other oxidized derivatives.
Reduction: Reduced amines and other derivatives.
Substitution: Various substituted piperidines and amine derivatives.
Applications De Recherche Scientifique
Ethyl[3-(piperidin-4-yl)propyl]amine has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Ethyl[3-(piperidin-4-yl)propyl]amine is similar to other piperidine derivatives, such as:
Piperidine: A simple cyclic amine with a similar ring structure.
N-ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom of the piperidine ring.
Piperidin-4-ylpropylamine: A compound with a similar structure but without the ethyl group.
Uniqueness: this compound is unique due to its specific combination of an ethyl group and a propyl chain attached to the piperidine ring, which influences its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-ethyl-3-piperidin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-3-4-10-5-8-12-9-6-10/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITIDLARLFISKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate](/img/structure/B2957733.png)
![3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B2957734.png)
![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)
![2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2957736.png)


![1-cyclohexanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2957741.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)





